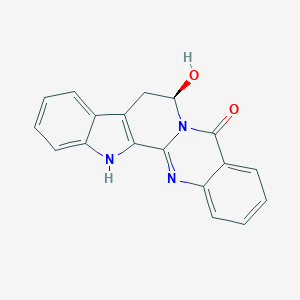

7beta-Hydroxyrutaecarpine

概要

説明

7beta-Hydroxyrutaecarpine is a natural product derived from the plant Euodia rutaecarpa. It belongs to the class of indolopyridoquinazolinone alkaloids, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties and its role in traditional medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7beta-Hydroxyrutaecarpine typically involves the hydroxylation of rutaecarpine. One common method is the electrochemical cross dehydrogenation coupling reaction, where substrates are directly oxidized at the anode without using any metal catalyst or oxidant . This method is highly tolerant to various functional groups and heterocycle-containing substrates.

Industrial Production Methods: Industrial production of this compound often involves the extraction from Euodia rutaecarpa, followed by purification processes. The extraction is usually performed using solvents like acetone, and the compound is then isolated through various chromatographic techniques.

化学反応の分析

Types of Reactions: 7beta-Hydroxyrutaecarpine undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various hydroxylated derivatives.

Reduction: It can be reduced to form dehydroxylated products.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Reagents such as alkyl halides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives, which can have different biological activities.

科学的研究の応用

Pharmacological Properties

-

Anti-inflammatory Effects :

- 7beta-Hydroxyrutaecarpine has demonstrated substantial anti-inflammatory properties. In vitro studies have indicated its ability to modulate pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6), which are pivotal in the inflammatory response .

- The compound's mechanism involves the inhibition of key signaling pathways, including the MAPK and PI3K-Akt pathways, which are crucial for the propagation of inflammation .

- Analgesic Properties :

-

Anticancer Activity :

- Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The compound's ability to interfere with cell cycle progression and promote programmed cell death highlights its potential as an adjunctive treatment in oncology .

- Vasorelaxation :

Table: Summary of Key Studies Involving this compound

作用機序

The mechanism of action of 7beta-Hydroxyrutaecarpine involves its interaction with various molecular targets and pathways. It has been shown to influence key pathways such as the MAPK signaling pathway, PI3K-Akt signaling pathway, and IL-17 signaling pathway . These interactions result in the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.

類似化合物との比較

Rutaecarpine: The parent compound from which 7beta-Hydroxyrutaecarpine is derived.

1-Hydroxyrutaecarpine: Another hydroxylated derivative of rutaecarpine.

Evodiamine: A structurally related alkaloid with similar biological activities.

Dehydroevodiamine: A dehydroxylated derivative with distinct properties.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its analogs. Its ability to modulate multiple signaling pathways makes it a valuable compound for therapeutic research.

生物活性

7beta-Hydroxyrutaecarpine, a derivative of rutaecarpine, has garnered attention in the field of pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview

This compound is an alkaloid primarily derived from the plant Evodia rutaecarpa. Research indicates that it possesses various pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective activities. The compound's efficacy is attributed to its ability to modulate multiple biological pathways.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS).

Key Findings:

- In vitro assays showed that this compound reduced the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- The compound demonstrated a dose-dependent inhibition of COX-2 activity, highlighting its potential as an anti-inflammatory agent .

2. Antitumor Activity

Research has indicated that this compound possesses cytotoxic effects against various cancer cell lines.

Case Studies:

- A study reported that this compound exhibited IC50 values ranging from 5 to 15 µM against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways .

- In vivo experiments using xenograft models demonstrated significant tumor growth inhibition when treated with this compound, suggesting its potential as a chemotherapeutic agent .

3. Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases.

Mechanism of Action:

- The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology. Inhibition of AChE leads to increased levels of acetylcholine, which can enhance cognitive function .

- Additionally, it was observed to reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications at specific positions on the molecule have been linked to enhanced biological activity.

Table 1: Structure-Activity Relationship Data

特性

IUPAC Name |

(12R)-12-hydroxy-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c22-15-9-12-10-5-1-3-7-13(10)19-16(12)17-20-14-8-4-2-6-11(14)18(23)21(15)17/h1-8,15,19,22H,9H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDVXGJNOSVWGA-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N2C(=NC3=CC=CC=C3C2=O)C4=C1C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。